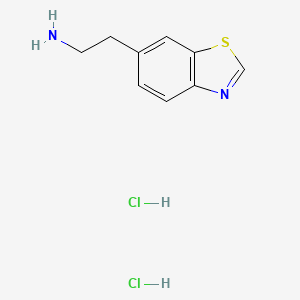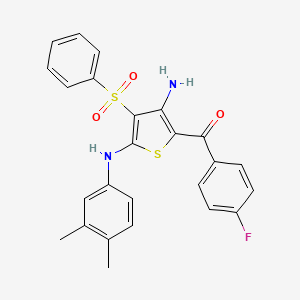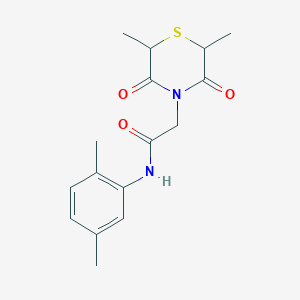
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,5-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,5-dimethylphenyl)acetamide, also known as DT-13, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic properties. DT-13 has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective effects.
科学研究应用
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,5-dimethylphenyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research has focused on its anticancer effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models.
This compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of rheumatoid arthritis and colitis.
In addition, this compound has been found to exhibit neuroprotective effects. Studies have shown that it can protect neurons from oxidative stress and prevent neuronal damage in animal models of Parkinson's disease and Alzheimer's disease.
作用机制
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,5-dimethylphenyl)acetamide's mechanism of action is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that it inhibits the activity of the enzyme Hsp90, which is involved in the regulation of cell growth and survival. Inhibition of Hsp90 can lead to apoptosis in cancer cells.
This compound has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification responses. Activation of this pathway can protect cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and neuroprotective effects, studies have also found that it can inhibit angiogenesis (the formation of new blood vessels) and modulate the immune system.
实验室实验的优点和局限性
One advantage of using 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,5-dimethylphenyl)acetamide in lab experiments is that it has shown promising results in animal models for a variety of conditions, including cancer, inflammation, and neurodegenerative diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in therapeutic applications.
未来方向
There are several potential future directions for research on 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,5-dimethylphenyl)acetamide. One area of focus could be on optimizing its synthesis method to improve yield and purity. Another area of research could be on elucidating its mechanism of action to better understand how it exerts its therapeutic effects.
This compound could also be studied in combination with other drugs to determine whether it has synergistic effects. Additionally, further studies could be conducted to evaluate its safety and efficacy in human clinical trials.
Conclusion:
This compound is a chemical compound with potential therapeutic properties that has been the subject of numerous scientific studies. Its anticancer, anti-inflammatory, and neuroprotective effects have been demonstrated in animal models, and it has also been found to modulate the immune system and inhibit angiogenesis. While its mechanism of action is not fully understood, this compound shows promise as a therapeutic agent for a variety of conditions. Further research is needed to optimize its use and evaluate its safety and efficacy in human clinical trials.
合成方法
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,5-dimethylphenyl)acetamide can be synthesized through a multistep process involving the reaction of 2,6-dimethylmorpholine-4-thione with 2,5-dimethylphenylacetic acid. The resulting intermediate is then reacted with acetic anhydride and purified to yield this compound.
属性
IUPAC Name |
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-9-5-6-10(2)13(7-9)17-14(19)8-18-15(20)11(3)22-12(4)16(18)21/h5-7,11-12H,8H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIRSVSZDVOOJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

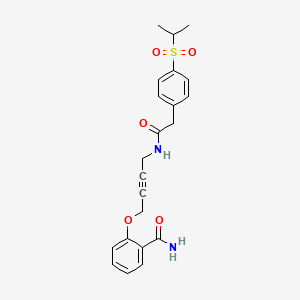
![2-[(3-Cyanophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2948128.png)
![3-[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]azetidine-1-sulfonyl fluoride](/img/structure/B2948129.png)

![6-Piperidin-4-yloxyimidazo[1,2-a]pyridine;dihydrochloride](/img/structure/B2948132.png)
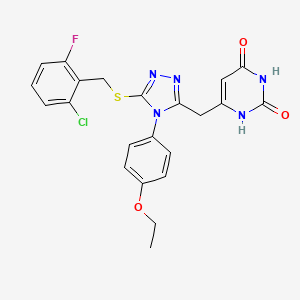

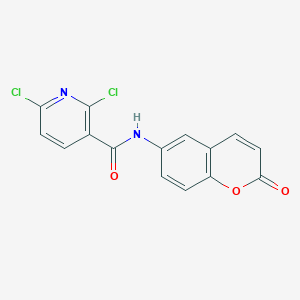

![8-(3,5-Dimethylpyrazolyl)-1-(2-ethoxyethyl)-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2948141.png)
